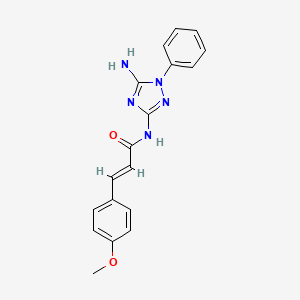
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is of interest due to its potential utility in chemical synthesis and possibly in materials science. Its structure is characterized by the presence of a 1,2,4-triazole ring, a phenyl group, and a 4-methoxyphenyl group attached through an acrylamide linkage, indicating potential for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of compounds similar to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)acrylamide involves steps like acetylation, Claisen-Schmidt condensation, and cyclization reactions. For example, compounds were prepared by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes and hydrazine hydrate in ethanol for cyclization (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods such as 1H NMR and IR, confirming the expected functional groups and molecular backbone. These techniques are crucial for verifying the successful synthesis and purity of the compounds (Panchal & Patel, 2011).
Chemical Reactions and Properties
Compounds with a similar structure have shown reactivity typical for acrylamides, including participation in cyclization reactions to form more complex heterocycles. These reactions are often facilitated by the presence of amine and methoxy functional groups, which can influence the electronic properties of the molecule and its reactivity (Hassan, Hafez, & Osman, 2014).
Physical Properties Analysis
While specific data on this compound was not found, compounds in this class typically exhibit solid-state properties that can be characterized by melting points, solubility in various solvents, and thermal stability. These physical properties are influenced by the molecular structure, particularly the presence of aromatic rings and substituents which can affect intermolecular interactions.
Chemical Properties Analysis
The chemical properties of acrylamide derivatives include reactivity towards nucleophilic substitution, potential for polymerization, and the ability to form hydrogen bonds due to the amine and amide functionalities. Such compounds may also show varied biological activities, which are influenced by the specific substituents and their arrangement on the molecular framework (Moreno-Fuquen et al., 2019).
Propiedades
IUPAC Name |
(E)-N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-25-15-10-7-13(8-11-15)9-12-16(24)20-18-21-17(19)23(22-18)14-5-3-2-4-6-14/h2-12H,1H3,(H3,19,20,21,22,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLGAYPRAKOXRT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

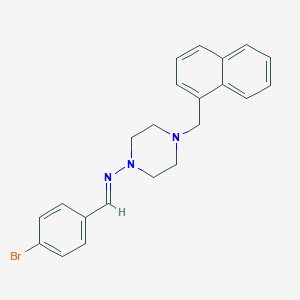
![methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B5608410.png)
![(1S*,5R*)-3-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5608418.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5608425.png)
![3-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5608433.png)
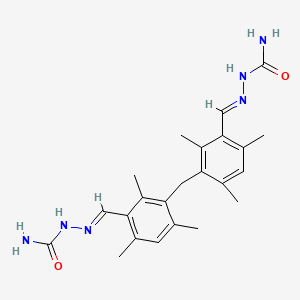
![methyl 3-{7-methyl-3-[(4-methylphenyl)thio]-1H-indol-2-yl}propanoate](/img/structure/B5608444.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5608451.png)


![3-(2-ethylbutyl)-8-[2-(ethylthio)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608470.png)
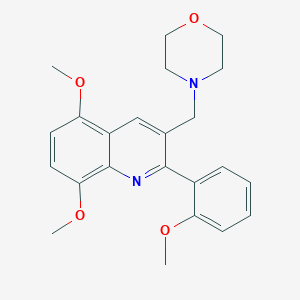
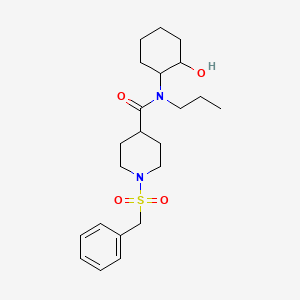
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5608496.png)